molecular formula C12H19N B6352980 (Butan-2-yl)[(3-methylphenyl)methyl]amine CAS No. 1019599-56-4

(Butan-2-yl)[(3-methylphenyl)methyl]amine

Cat. No.: B6352980
CAS No.: 1019599-56-4
M. Wt: 177.29 g/mol
InChI Key: FXYQPIHNQMUXND-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3-methylphenyl)methyl]amine is a chemical compound with the molecular formula C12H19N. . The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for scientific research.

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight, which is 177.29 g/mol, suggests that it could be well absorbed in the body. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Butan-2-yl)[(3-methylphenyl)methyl]amine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. .

Biochemical Analysis

Cellular Effects

The cellular effects of (Butan-2-yl)[(3-methylphenyl)methyl]amine are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood. Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3-methylphenyl)methyl]amine typically involves the reaction of 3-methylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

(Butan-2-yl)[(3-methylphenyl)methyl]amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)[(4-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.

    (Butan-2-yl)[(2-methylphenyl)methyl]amine: Another isomer with the methyl group in a different position.

    (Butan-2-yl)[(3-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(Butan-2-yl)[(3-methylphenyl)methyl]amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-6-10(2)8-12/h5-8,11,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQPIHNQMUXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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